molecular formula C16H15NO2 B15012578 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione CAS No. 90130-14-6

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B15012578
CAS No.: 90130-14-6
M. Wt: 253.29 g/mol
InChI Key: ZGRBDOVPDXEDMO-UHFFFAOYSA-N
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Description

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both aromatic and alicyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This is followed by further functionalization steps to introduce the phenyl group and other necessary modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the ethano bridge.

    3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the phenyl group.

Uniqueness

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of aromatic and alicyclic elements, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

CAS No.

90130-14-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

4-phenyl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C16H15NO2/c18-15-13-10-6-7-11(9-8-10)14(13)16(19)17(15)12-4-2-1-3-5-12/h1-7,10-11,13-14H,8-9H2

InChI Key

ZGRBDOVPDXEDMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4

solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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